molecular formula C16H14N4O7S2 B12692173 4-Amino-3-((4-aminophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid CAS No. 85204-15-5

4-Amino-3-((4-aminophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B12692173
CAS No.: 85204-15-5
M. Wt: 438.4 g/mol
InChI Key: BSFBAYPKFNQEEM-UHFFFAOYSA-N
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Description

4-Amino-3-((4-aminophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its applications in various industries, including textiles, cosmetics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((4-aminophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((4-aminophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

4-Amino-3-((4-aminophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes for textiles and cosmetics, providing vibrant and long-lasting colors.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property is exploited in various applications, such as pH indicators where the color change is due to the redox state of the azo group. In biological systems, the compound can interact with cellular components, leading to changes in cell morphology and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminoazobenzene-4′-sulfonic acid
  • 4-Aminosalicylic acid
  • 1,2,4-Triazole-containing compounds

Uniqueness

4-Amino-3-((4-aminophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is unique due to its dual functional groups (azo and sulfonic acid), which confer both high reactivity and solubility in water. This makes it particularly useful in applications requiring water-soluble dyes and indicators.

Properties

CAS No.

85204-15-5

Molecular Formula

C16H14N4O7S2

Molecular Weight

438.4 g/mol

IUPAC Name

4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H14N4O7S2/c17-9-1-3-10(4-2-9)19-20-16-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(21)14(8)15(16)18/h1-7,21H,17-18H2,(H,22,23,24)(H,25,26,27)

InChI Key

BSFBAYPKFNQEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)N

Origin of Product

United States

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